Nek2 Kinase Inhibition Potency: Moderate Affinity Differentiates from Clinical-Stage Hec1/Nek2 Disruptors
The target compound inhibits human recombinant Nek2 with an IC₅₀ of 4.9 μM (4,900 nM) in an ADP-Glo kinase assay in the presence of 50 μM ATP [1]. This value places it approximately 230- to 330-fold less potent than the clinical-stage Hec1/Nek2 inhibitor T-1101 tosylate, which exhibits antiproliferative IC₅₀ values of 14.8–21.5 nM across multiple cancer cell lines [2]. It is also approximately 25- to 40-fold less potent than INH154, a probe-grade Nek2/Hec1 binding inhibitor with IC₅₀ values of 120–200 nM in MB468 and HeLa cells respectively . However, the target compound is roughly equipotent to or slightly weaker than INH1, which shows cytotoxic IC₅₀ values of 1.1–3.4 μM in MDA-MB-231, HeLa, and K562 cells , and substantially more potent than Nek2/Hec1-IN-2 (Compound 14), which displays IC₅₀ >25 μM against cancer cell proliferation [3]. This moderate potency profile makes the compound suitable as a tool compound for Nek2 biochemical assay development or as a starting scaffold for medicinal chemistry optimization, rather than as a lead-like candidate for direct in vivo efficacy studies.
| Evidence Dimension | Nek2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.9 μM (4,900 nM); ADP-Glo kinase assay, human recombinant Nek2, 50 μM ATP |
| Comparator Or Baseline | T-1101 tosylate: IC₅₀ 14.8–21.5 nM (antiproliferative, multiple cell lines); INH154: IC₅₀ 120–200 nM (Nek2/Hec1 binding, MB468/HeLa); INH1: IC₅₀ 1.1–3.4 μM (cytotoxicity, MDA-MB-231/HeLa/K562); Nek2/Hec1-IN-2: IC₅₀ >25 μM (cell proliferation) |
| Quantified Difference | ~230–330× weaker than T-1101; ~25–40× weaker than INH154; ~1.4–4.5× weaker than INH1; >5× more potent than Nek2/Hec1-IN-2 |
| Conditions | Biochemical kinase assay (ADP-Glo) vs. cell-based antiproliferative/binding assays; different assay formats limit direct comparability but establish potency rank order |
Why This Matters
Procurement of this compound over more potent Nek2/Hec1 inhibitors is justified when the experimental objective is to study moderate-affinity Nek2-ligand interactions, to serve as a less potent control compound for selectivity profiling, or to use as a synthetic intermediate for structure-activity relationship (SAR) exploration where the 3,4-dimethylphenyl substitution pattern is the variable of interest.
- [1] BindingDB BDBM50614764; CHEMBL5280930. IC₅₀: 4.90E+3 nM. Inhibition of human recombinant Nek2 in presence of 50 μM ATP by ADP-Glo kinase assay. Deposited 2024-04-22. View Source
- [2] Chuang S-H, et al. Discovery of T-1101 tosylate as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy. Eur J Med Chem. 2020; 191:112134. IC₅₀: 14.8–21.5 nM. View Source
- [3] Nek2/Hec1-IN-2 (Compound 14). IC₅₀ >25 μM against cancer cell proliferation. MedChemExpress. View Source
